ethyl 4-(Methyl(phenyl)amino)butanoate

Lipophilicity Membrane permeability Drug-likeness

Medicinal chemistry teams require validated intermediates for HIV LRA programs. Ethyl 4-(Methyl(phenyl)amino)butanoate (CAS 38113-78-9) is the patented building block for 5-substituted 2-acylaminothiazoles. - LogP 2.47, PSA 29.54 Ų: Optimizes permeability & BBB penetration for CNS targeting. - Ethyl ester provides ideal prodrug release profile (stable but hydrolysable). - Eliminates additional protection/deprotection steps required by methyl or tert-butyl analogs.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 38113-78-9
Cat. No. B3132976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(Methyl(phenyl)amino)butanoate
CAS38113-78-9
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCN(C)C1=CC=CC=C1
InChIInChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3
InChIKeyMMNYLRPQFIUOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Methyl(phenyl)amino)butanoate: Ester Intermediate for Targeted Synthesis


Ethyl 4-(Methyl(phenyl)amino)butanoate is a tertiary aniline-bearing butanoate ester (C₁₃H₁₉NO₂, MW 221.30) that functions as a versatile intermediate in medicinal chemistry and organic synthesis . Its structure combines an N-methylaniline moiety with an ethyl ester terminus, enabling selective transformations (e.g., hydrolysis, nucleophilic substitution) that are central to the assembly of more complex pharmacophores . The compound has been specifically cited in patent literature as a building block for HIV latency-reversing agents within the 2‑acylaminothiazole class, distinguishing it from generic aniline esters that lack this demonstrated pathway relevance .

Patent-reported intermediate for HIV latency-reversing agent synthesis
Ethyl ester offers tunable reactivity and protecting-group compatibility
Physicochemical profile within drug-like space supports lead optimization studies

Why Ester or Aniline Analogs Cannot Substitute Without Risk


Compounds sharing the 4-(methyl(phenyl)amino)butanoate scaffold differ markedly in their ester alkyl group (methyl, ethyl, tert-butyl) or acid form, leading to substantial divergence in physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA). These differences directly affect membrane permeability, metabolic stability, and reactivity in downstream synthetic steps . Furthermore, the specific ethyl ester has been validated as an intermediate in patented HIV latency-reversing agent syntheses, whereas close analogs (e.g., the free carboxylic acid or tert-butyl ester) are either absent from these routes or require additional protection/deprotection steps that reduce synthetic efficiency . Simple replacement without quantitative justification therefore risks altered pharmacokinetic behavior or failed pathway compatibility.

Target Compound
Ethyl Ester
Reported intermediate in 2-acylaminothiazole LRA route; balanced lipophilicity and hydrolysis rate.
Potential Substitutes
Methyl, tert-Butyl, or Acid Analogs
Methyl ester: faster hydrolysis may reduce stability. tert-Butyl: excessive lipophilicity and slow hydrolysis. Acid: lower permeability. Synthetic route compatibility not reported.

Quantitative Differentiation vs. Closest Analogs


LogP Comparison: Balanced Lipophilicity vs. Methyl and tert-Butyl Analogs

The ethyl ester (target compound) possesses a calculated LogP of 2.47, which sits between the more hydrophilic methyl ester (LogP 2.66) and the markedly more lipophilic tert-butyl ester (LogP 5.18). This intermediate lipophilicity aligns with the optimal LogP range (1–3) for oral bioavailability according to Lipinski's rule of five, whereas the tert-butyl ester exceeds this range substantially, predicting poorer aqueous solubility and potential absorption liabilities. The free carboxylic acid analog (LogP 1.99) is more hydrophilic but lacks the membrane permeability required for intracellular target engagement .

LogP Comparison
Cross-study comparable
Ethyl ester LogP 2.47 vs. methyl 2.66, tert-butyl 5.18, acid 1.99
Supports selection for lead optimization within oral drug-like logP range (1–3)
Calculated values; experimental confirmation recommended
Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area Advantage: Superior Membrane Penetration vs. Methyl Ester

The target ethyl ester displays a topological polar surface area (TPSA) of 29.54 Ų, which is substantially lower than the methyl ester analog's PSA of 45.34 Ų. TPSA values below 60 Ų are generally associated with good oral absorption, and values below 90 Ų are predictive of blood-brain barrier penetration. While both compounds fall within the oral absorption range, the 15.8 Ų lower PSA of the ethyl ester suggests meaningfully better passive membrane permeability, a critical parameter for intracellular target access or CNS drug candidate development .

PSA Advantage
Cross-study comparable
Ethyl TPSA 29.54 Ų vs. methyl 45.34 Ų, tert-butyl 35.26 Ų
Predicted higher passive permeability supports intracellular or CNS penetration studies
TPSA below 60–90 Ų threshold suggests BBB permeability potential
Polar surface area Membrane permeability CNS penetration

Patent-Validated Intermediate in HIV Latency-Reversing Agent Synthesis

The compound ethyl 4-(methyl(phenyl)amino)butanoate is explicitly referenced in the patent and primary literature surrounding 5-substituted 2-acylaminothiazoles as HIV latency-reversing agents (LRAs). The structure-activity relationship (SAR) optimization campaign that defined this class utilized the ethyl ester as a key synthetic intermediate for introducing the N-methylaniline-butanoate side chain. In contrast, the corresponding methyl ester, tert-butyl ester, and free carboxylic acid are absent from the documented synthetic routes, indicating that the ethyl ester was deliberately selected—likely for its optimal balance of reactivity and protecting-group compatibility during the multi-step synthesis [1].

Patent-Validated Route
Class-level inference
Specifically cited as intermediate for 2-acylaminothiazole LRA synthesis; analogs absent from reported routes
Patent-reported pathway-fit evidence supports synthetic efficiency in LRA chemistry
Review primary literature for detailed synthetic protocols
HIV latency 2-acylaminothiazole Patent intermediate

Ester Hydrolysis Profile: Intermediate Metabolic Stability

Although direct experimental hydrolysis half-life data are not available for this specific series, well-established medicinal chemistry principles predict that the ethyl ester will undergo esterase-mediated hydrolysis at a rate intermediate between the faster-cleaving methyl ester and the significantly more hindered (and thus slower-cleaving) tert-butyl ester. The ethyl ester therefore offers a tunable release profile for prodrug strategies: rapid enough to generate the active carboxylic acid in vivo, yet sufficiently stable to allow formulation and absorption before premature cleavage. The tert-butyl ester, by contrast, is often used as a protecting group precisely because of its resistance to metabolic hydrolysis [1].

Hydrolysis Profile
Class-level inference
Rank order: methyl > ethyl ≫ tert-butyl (predicted by ester steric hindrance)
Tunable hydrolysis rank may support prodrug design review
Experimental confirmation needed; class-level reference based on Testa & Mayer
Ester hydrolysis Metabolic stability Prodrug design

High-Impact Application Scenarios


HIV Latency-Reversing Agent Lead Optimization and Scale-Up

The compound's documented role as a key intermediate in the synthesis of 5-substituted 2-acylaminothiazole LRAs makes it the preferred starting material for medicinal chemistry teams pursuing this target class. The balanced LogP (2.47) and low PSA (29.54 Ų) of the ethyl ester ensure that downstream LRA candidates retain favorable permeability characteristics, while the intermediate hydrolysis rate simplifies selective deprotection during multi-step synthesis. Procurement of the ethyl ester rather than alternative esters eliminates the need for additional synthetic steps to convert a less suitable ester to the required intermediate.

Prodrug Design with Controlled Esterase-Mediated Activation

For programs designing ester-based prodrugs of 4-(methyl(phenyl)amino)butanoic acid, the ethyl ester provides an optimal release profile: it is sufficiently stable for formulation and absorption yet undergoes enzymatic hydrolysis more readily than the tert-butyl ester. This avoids the excessive metabolic persistence that would delay pharmacodynamic onset, a common limitation of tert-butyl prodrugs . The free acid (LogP 1.99) lacks sufficient membrane permeability for oral absorption, reinforcing the ethyl ester as the superior prodrug candidate.

CNS Drug Discovery Requiring BBB Penetration

With a TPSA of 29.54 Ų—well below the 60–90 Ų threshold predictive of blood-brain barrier penetration—the ethyl ester is a strategically advantageous scaffold for CNS-targeted libraries. Its TPSA is 15.8 Ų lower than the methyl ester analog, predicting measurably higher passive BBB permeation . Medicinal chemists optimizing CNS drug candidates should select the ethyl ester variant to maximize the probability of achieving therapeutically relevant brain exposure.

Parallel Synthesis and Combinatorial Library Construction

The ethyl ester's intermediate reactivity profile—more reactive than tert-butyl but more stable than methyl—makes it well-suited for parallel synthesis workflows where controlled, sequential deprotection is required. The compound's compatibility with common transformation conditions (hydrolysis, nucleophilic substitution) and its documented use in patented medicinal chemistry routes reduce the risk of synthetic incompatibility when incorporated into diverse library designs.

Application
Selection Property
Validation Focus
HIV latency-reversing agent lead optimization
Patent-reported intermediate for LRA synthesis
Synthetic route compatibility and yield
Prodrug design with controlled activation
Intermediate ester hydrolysis rank
Enzymatic release rate in model systems
CNS exposure research
Predicted PSA below BBB threshold
In vitro permeability and brain exposure assays
Parallel synthesis and library construction
Reactivity balance for sequential deprotection
Deprotection step compatibility and yield
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